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molecular formula C8H9NaO4S B8651780 Sodium 2-phenoxyethanesulfonate

Sodium 2-phenoxyethanesulfonate

Cat. No. B8651780
M. Wt: 224.21 g/mol
InChI Key: HGIRFLLMIHLRFO-UHFFFAOYSA-M
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Patent
US07244544B2

Procedure details

To a solution of Na2SO3 (12.9 g, 102.3 mmol) in 100 mL of water is added β-chlorophenetole (15.3 g, 97.4 mmol), and the mixture is stirred at 120° C. for 24 h. Cooling the mixture affords white precipitates, which are collected by filtration and dried in vacuo. The product is obtained as a white solid in 87% yield. The structure is confirmed by 1H-NMR spectrum (DMSO-d6). δ [ppm]: 2.88 (t, 2H), 4.18 (t, 2H), 6.88–6.93 (m, 3H), 7.24–7.29 (m, 2H).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][S:2]([O-:4])=[O:3].[Na+:5].[Na+].Cl[CH2:8][CH2:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O>[O:10]([CH2:9][CH2:8][S:2]([O-:4])(=[O:1])=[O:3])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Na+:5] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
15.3 g
Type
reactant
Smiles
ClCCOC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 120° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling the mixture
CUSTOM
Type
CUSTOM
Details
affords white precipitates, which
FILTRATION
Type
FILTRATION
Details
are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The product is obtained as a white solid in 87% yield

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
O(C1=CC=CC=C1)CCS(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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